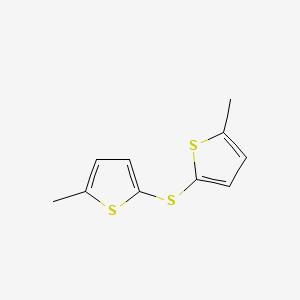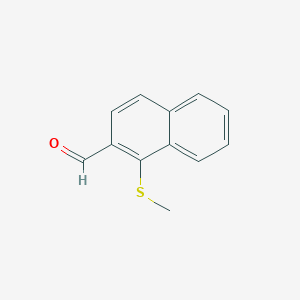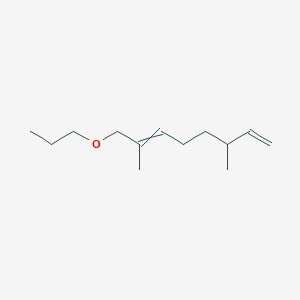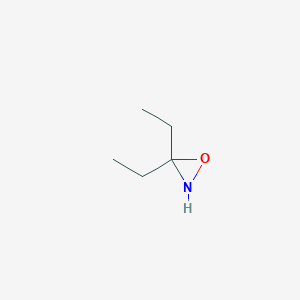
3,3-Diethyloxaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethyloxaziridine is an organic compound that features a three-membered heterocycle containing oxygen, nitrogen, and carbon atoms. This compound is part of the oxaziridine family, known for their strained ring structures and unique reactivity. Oxaziridines are versatile oxidants and have been widely studied for their applications in organic synthesis, particularly in oxidation and amination reactions .
Métodos De Preparación
The synthesis of 3,3-Diethyloxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyl compounds. One common method is the oxidation of an imine precursor using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the oxaziridine ring.
Industrial production methods for oxaziridines, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
3,3-Diethyloxaziridine undergoes a variety of chemical reactions, primarily due to its strained ring structure and the presence of both oxygen and nitrogen atoms. Some of the key reactions include:
Oxidation: this compound can act as an oxidizing agent, transferring an oxygen atom to substrates such as alkenes, sulfides, and amines.
Hydrolysis: In acidic conditions, this compound can hydrolyze to form diethyl ketone and acetaldehyde.
Common reagents used in these reactions include m-CPBA for oxidation and various nucleophiles for amination reactions. The major products formed depend on the specific reaction conditions and substrates used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3,3-Diethyloxaziridine involves the transfer of oxygen or nitrogen atoms to substrates. This is facilitated by the strained three-membered ring structure, which makes the compound highly reactive. The oxygen transfer typically occurs through a concerted mechanism, where the oxygen atom is transferred to the substrate in a single step . The nitrogen transfer can involve the formation of an intermediate complex, followed by the transfer of the nitrogen atom to the substrate .
Comparación Con Compuestos Similares
3,3-Diethyloxaziridine is similar to other oxaziridines, such as 2,3,3-triethyloxaziridine and N-sulfonyloxaziridines. it is unique in its specific reactivity and the types of reactions it can undergo. For example, 2,3,3-triethyloxaziridine has been shown to undergo hydrolysis to form different products compared to this compound . N-sulfonyloxaziridines, on the other hand, are more commonly used for asymmetric oxidation reactions due to their ability to induce chirality in the products .
Propiedades
Número CAS |
50673-00-2 |
|---|---|
Fórmula molecular |
C5H11NO |
Peso molecular |
101.15 g/mol |
Nombre IUPAC |
3,3-diethyloxaziridine |
InChI |
InChI=1S/C5H11NO/c1-3-5(4-2)6-7-5/h6H,3-4H2,1-2H3 |
Clave InChI |
SFWLZJZMXZROEZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(NO1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



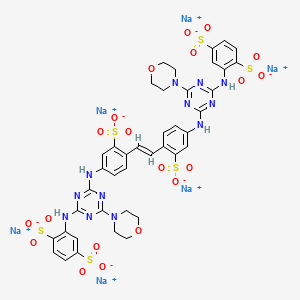
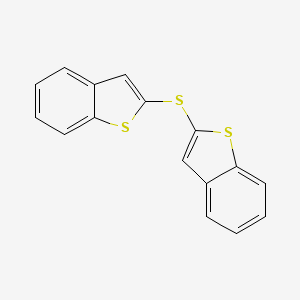

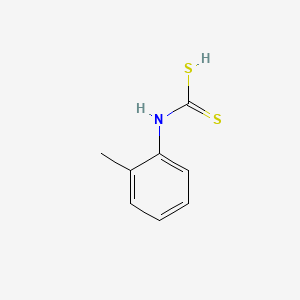
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)
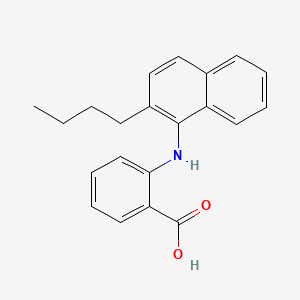
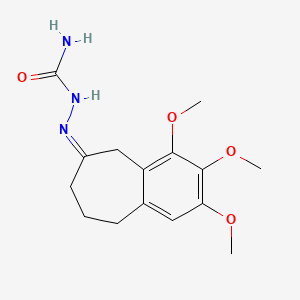
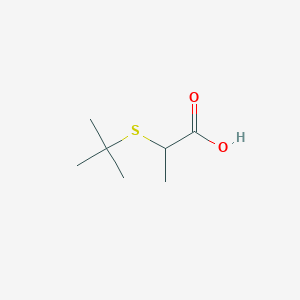

![4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid](/img/structure/B14655389.png)
